3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide

Catalog No.
S6716538
CAS No.
1706097-83-7
M.F
C13H16ClNO2
M. Wt
253.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)meth...

CAS Number

1706097-83-7

Product Name

3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide

IUPAC Name

3-chloro-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)propanamide

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

InChI

InChI=1S/C13H16ClNO2/c14-6-5-13(16)15-8-12-7-10-3-1-2-4-11(10)9-17-12/h1-4,12H,5-9H2,(H,15,16)

InChI Key

KOPNBVOYRKEXQC-UHFFFAOYSA-N

SMILES

C1C(OCC2=CC=CC=C21)CNC(=O)CCCl

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNC(=O)CCCl

3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide is a chemical compound characterized by its unique structure, which includes a chloro group and a dihydrobenzopyran moiety. The compound's molecular formula is C12H14ClNOC_{12}H_{14}ClNO, and it features a propanamide backbone attached to a 3,4-dihydro-1H-2-benzopyran substituent. This structural configuration contributes to its potential biological activities and applications in various fields, including medicinal chemistry.

The reactivity of 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide can be attributed to the presence of the chloro group, which can participate in nucleophilic substitution reactions. For example, it may undergo hydrolysis in the presence of water, leading to the formation of corresponding amines or acids depending on the reaction conditions. Additionally, the amide bond can be hydrolyzed under acidic or basic conditions, yielding the respective carboxylic acid and amine.

The synthesis of 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide can be achieved through several methods:

  • Chlorination Reaction: Starting from 3,4-dihydro-1H-2-benzopyran, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
  • Amidation: The resulting chloro compound can then be reacted with propanamide to form the desired product via nucleophilic substitution.
  • Alternative Routes: Other synthetic routes may involve coupling reactions or cyclization steps to construct the benzopyran framework before introducing the chloro and amide functionalities.

The applications of 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide are primarily explored in medicinal chemistry. Potential uses include:

  • Development of new pharmaceuticals targeting neurological disorders due to its possible neuroprotective effects.
  • Research into anti-inflammatory agents leveraging its structural properties.

Interaction studies involving 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide may focus on its binding affinity to specific receptors or enzymes. Investigations could include:

  • Enzyme Inhibition: Assessing its potential as an inhibitor for enzymes involved in inflammatory pathways.
  • Receptor Binding: Evaluating interactions with neurotransmitter receptors that could elucidate its effects on neuronal activity.

Several compounds share structural similarities with 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide. These include:

Compound NameStructural FeaturesUnique Attributes
7-chloro-3,4-dihydro-1H-2-benzopyranChlorinated benzopyranPotential neuroprotective properties
8-chloro-3,4-dihydrobenzofuranBenzofuran structureAnticancer activity
N-methylpropanamideSimple amide structureBasic amide functionality

The uniqueness of 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide lies in its combination of both the benzopyran scaffold and the chloro substituent, which may confer distinct biological properties compared to these similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

253.0869564 g/mol

Monoisotopic Mass

253.0869564 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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